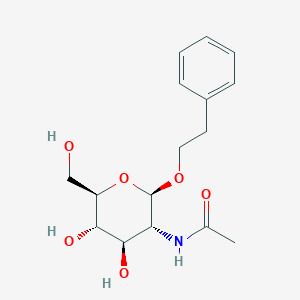

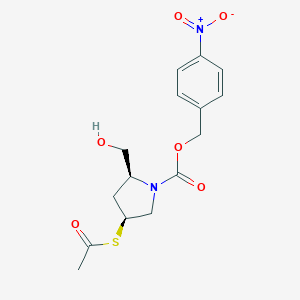

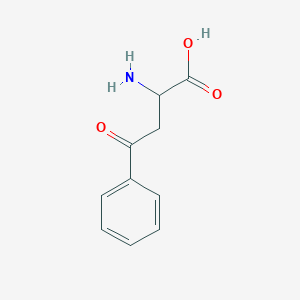

2-アミノ-4-オキソ-4-フェニルブタン酸

説明

Alpha-Amino-beta-benzoylpropionic acid is an aromatic ketone.

科学的研究の応用

製薬合成と創薬

- 用途: これは、高血圧や心不全の管理に不可欠なACE阻害剤の製造の前駆体として役立ちます。 研究者らは、特定の薬物の構成要素であるキラル® -2-ヒドロキシ-4-フェニルブタン酸(l-ホモフェニルアラニン)の調製におけるその使用を探求してきました .

生体触媒作用と酵素反応

- 例: フェニルアラニン脱水素酵素(PheDH)は、プロキラルな2-オキソ-4-フェニル酪酸(2-OPBA)の直接還元アミノ化を触媒して、l-ホモフェニルアラニンを生成します。 この方法は、費用対効果が高く、環境に優しいです .

結晶学と多形研究

材料科学と結晶工学

作用機序

Target of Action

It has been found to inhibit the 1,4-dihydroxy-2-naphthoyl-coa synthase (menb) from the menaquinone biosynthesis pathway in mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target through a series of oxidation reactions . The total reaction is second-order, first-order each in oxidant and substrate . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . Electron-releasing substituents in the phenyl ring accelerate the rate, while electron-withdrawing substituents produce the opposite effect .

Biochemical Pathways

The compound is involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . It acts as an inhibitor of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which is a key enzyme in this pathway .

Pharmacokinetics

It’s known that the compound is unstable in solution and eliminates to form the corresponding 4-oxo-4-phenylbut-2-enoates that then react with coa in situ to form nanomolar inhibitors of menb .

Result of Action

The compound’s action results in the inhibition of the MenB enzyme, which is a key player in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This inhibition can potentially disrupt the normal functioning of the pathway, affecting the organism’s ability to synthesize menaquinone .

Action Environment

It’s known that the compound’s reactivity can be influenced by the ph of the solution . The oxidation rate increases linearly with [H+], indicating that the compound’s action can be influenced by the acidity of the environment .

生化学分析

Biochemical Properties

The role of 2-amino-4-oxo-4-phenylbutanoic acid in biochemical reactions is quite intriguing. It is involved in the direct reductive amination of prochiral 2-oxo-4-phenylbutyric acid, catalyzed by phenylalanine dehydrogenase . This reaction is highly attractive in the synthesis of the pharmaceutical chiral building block l-homophenylalanine .

Cellular Effects

It is known that its biochemical reactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-amino-4-oxo-4-phenylbutanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with phenylalanine dehydrogenase in the process of reductive amination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-4-oxo-4-phenylbutanoic acid can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .

Dosage Effects in Animal Models

The effects of 2-amino-4-oxo-4-phenylbutanoic acid can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Amino-4-oxo-4-phenylbutanoic acid is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine dehydrogenase and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-amino-4-oxo-4-phenylbutanoic acid within cells and tissues are complex processes that involve various transporters or binding proteins . Research is ongoing to understand its effects on localization or accumulation.

Subcellular Localization

The subcellular localization of 2-amino-4-oxo-4-phenylbutanoic acid and its effects on activity or function are areas of active research. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-amino-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRCVKLRAOSZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328636 | |

| Record name | alpha-Amino-beta-benzoylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-92-3 | |

| Record name | alpha-Amino-beta-benzoylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。